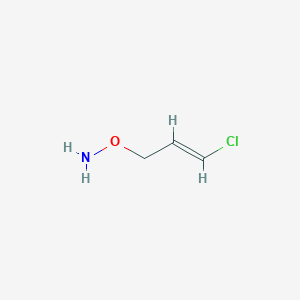

O-(3-Chloroallyl)hydroxylamine

Descripción general

Descripción

O-(3-Chloroallyl)hydroxylamine is an organic compound with the molecular formula C3H6ClNO. It is an amine-based compound that can be used as an intermediate in pharmaceutical synthesis . This compound is known for its clear, colorless appearance and is typically stored under inert atmosphere conditions at temperatures below -20°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of O-(3-Chloroallyl)hydroxylamine involves the reaction of 3-bromo-2-chloropropene with hydroxylamine or its salts. The process typically includes the following steps :

Reaction of 3-bromo-2-chloropropene: 3-bromo-2-chloropropene (1.4 mL, 13 mmol, 1.1 equivalents) is added to dichloromethane.

Addition of 1,8-diazabicyclo[5.4.0]undec-7-ene: 1,8-diazabicyclo[5.4.0]undec-7-ene (1.8 mL, 12 mmol, 1.0 equivalents) is added to the solution.

Stirring with N-hydroxyphthalimide: The mixture is stirred with N-hydroxyphthalimide (2.0 g, 12 mmol, 1.0 equivalents) in NN-dimethylformamide (30 mL) at 23°C for 18 hours.

Dilution and Filtration: The reaction mixture is diluted with 1M hydrochloric acid (300 mL), and the resulting white precipitate is filtered and washed with water.

Addition of Hydrazine Hydrate: The precipitate is dissolved in dichloromethane (53 mL), and hydrazine hydrate (570 μL, 12 mmol, 1.1 equivalents) is added. The mixture is stirred at 23°C for 18 hours.

Extraction and Drying: The reaction mixture is filtered, diluted with 0.1M sodium hydroxide (200 mL), and extracted with dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: O-(3-Chloroallyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Oximes, nitroso compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Complex Molecules

O-(3-Chloroallyl)hydroxylamine serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules that may exhibit biological activity. The compound can undergo several chemical reactions, including:

- Oxidation : Converts to oximes or nitroso compounds using agents like hydrogen peroxide.

- Reduction : Transforms into amines with reducing agents such as lithium aluminum hydride.

- Substitution : The chloro group can be replaced by various nucleophiles under basic conditions, leading to a range of derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Oximes, Nitroso Compounds | Hydrogen Peroxide, KMnO4 |

| Reduction | Amines | LiAlH4, NaBH4 |

| Substitution | Various Derivatives | Amines, Thiols, Alcohols |

Biological Applications

2. Mutagenicity Studies

Research indicates that this compound has mutagenic properties. It is being investigated for its effects on various biological systems, particularly in the context of genetic mutations and DNA repair mechanisms. Its ability to act as a radical scavenger may influence enzyme activities critical for DNA synthesis and repair.

3. Antimicrobial Activity

Studies have demonstrated the compound's significant antimicrobial effects against various bacterial strains. This property positions it as a potential candidate for developing new antimicrobial agents.

Medicinal Applications

4. Pharmaceutical Intermediates

this compound is explored for its therapeutic potential in synthesizing pharmaceutical intermediates. Its unique structure allows it to serve as a scaffold for designing new drugs, particularly those targeting specific receptors or enzymes.

5. EGFR Inhibition

Recent research highlighted the discovery of hydroxylamine-based compounds that act as selective epidermal growth factor receptor (EGFR) inhibitors. These compounds show promise in treating non-small-cell lung cancer (NSCLC), particularly in cases resistant to conventional therapies. The trisubstituted hydroxylamine moiety enhances drug properties while minimizing mutagenicity concerns.

Case Study: EGFR Inhibitor Development

A study published in the Journal of Organic Chemistry reported the development of a brain-penetrant EGFR inhibitor that incorporates a hydroxylamine structure. This compound exhibited high efficacy in preclinical models and demonstrated favorable pharmacokinetic properties, suggesting its potential for clinical application in cancer therapy .

Industrial Applications

6. Production of Industrial Chemicals

The compound finds utility in manufacturing various industrial chemicals and materials. Its reactivity allows it to participate in multiple synthetic pathways, making it valuable in industrial processes.

Mecanismo De Acción

The mechanism of action of O-(3-Chloroallyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. It can act as a radical scavenger, inhibiting enzymes like ribonucleotide reductase, which is essential for DNA synthesis and repair . This inhibition can lead to reduced bacterial proliferation and potential antibacterial effects .

Comparación Con Compuestos Similares

- (E)-O-(3-Chloro-2-propenyl)hydroxylamine

- (3-trans-Chloroallyl)oxyamine hydrochloride

- Hydroxylamine derivatives

Comparison: O-(3-Chloroallyl)hydroxylamine is unique due to its specific chloroallyl group, which imparts distinct reactivity and potential biological activity compared to other hydroxylamine derivatives.

Actividad Biológica

O-(3-Chloroallyl)hydroxylamine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article synthesizes findings on its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of both an allyl group and a hydroxylamine functional group, which contribute to its reactivity and biological activity. The molecular formula is CHClNO, with a molecular weight of approximately 109.55 g/mol. The compound is soluble in methanol and exhibits a pale yellow crystalline appearance.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its antimicrobial properties. Recent studies have indicated that hydroxylamine derivatives can serve as effective antibacterial agents against various Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated several hydroxylamine derivatives, including this compound, against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined, revealing promising antibacterial effects, particularly against resistant strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | < 50 |

| Escherichia coli | < 60 |

| Pseudomonas aeruginosa | < 70 |

The mechanisms underlying the antimicrobial activity of this compound are not fully elucidated but may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways. Hydroxylamines are known to react with various biological targets, potentially leading to oxidative stress within microbial cells.

Case Studies

- Antibacterial Efficacy : In a controlled study, this compound was tested alongside established antibiotics. The results indicated that this compound could enhance the efficacy of conventional treatments against resistant bacterial strains, suggesting a potential role as an adjuvant therapy .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated in murine macrophage cells. The results showed that while exhibiting antibacterial properties, the compound maintained a favorable therapeutic index (TI), indicating low toxicity relative to its antimicrobial efficacy .

Table 2: Cytotoxicity and Therapeutic Index

| Compound | CC50 (μg/mL) | MIC (μg/mL) | TI (CC50/MIC) |

|---|---|---|---|

| This compound | >100 | <60 | >1.67 |

Propiedades

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHRRHYGMFKAQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255966 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87851-77-2 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87851-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.